molecular formula C13H9ClN2O B8569114 3-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline

3-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline

Cat. No.: B8569114
M. Wt: 244.67 g/mol
InChI Key: BRPYAQSXPQGIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline is a useful research compound. Its molecular formula is C13H9ClN2O and its molecular weight is 244.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

3-(7-chlorofuro[3,2-b]pyridin-2-yl)aniline

InChI

InChI=1S/C13H9ClN2O/c14-10-4-5-16-11-7-12(17-13(10)11)8-2-1-3-9(15)6-8/h1-7H,15H2

InChI Key

BRPYAQSXPQGIIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC3=NC=CC(=C3O2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 20-mL microwave vial was added 7-chloro-2-iodo-furo[3,2-b]pyridine (500.00 mg; 1.79 mmol), 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (431.19 mg; 1.97 mmol), palladium(ii) acetate (20.08 mg; 0.09 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (73.45 mg; 0.18 mmol), and potassium carbonate (741.81 mg; 5.37 mmol). The reagents were suspended in dioxane (6.00 ml) and water (0.60 ml) and run in microwave reactor at 150° C. for 2 hours. The reaction mixture was cooled to room temperature, dried over Na2SO4, filtered and concentrated. The crude mixture was purified using Biotage column chromatography (50-100% EtOAc/Hexanes) to afford the title compound as a yellow solid (88.20 mg, 20%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
431.19 mg
Type
reactant
Reaction Step One
Quantity
73.45 mg
Type
reactant
Reaction Step One
Quantity
741.81 mg
Type
reactant
Reaction Step One
Quantity
20.08 mg
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Three
Yield
20%

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